Bisnorcymserine

Butyrylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics

Standard AChE inhibitors lose efficacy in moderate-to-severe Alzheimer's models where BChE activity predominates. Bisnorcymserine (BNC) is a centrally active, highly selective butyrylcholinesterase inhibitor that addresses this gap. • BChE IC₅₀ = 0.228 nM with high selectivity over AChE - eliminates confounding cholinergic effects inherent to dual-acting agents • Enhanced BBB permeability vs. cymserine ensures CNS exposure for in vivo target engagement • Supported by completed Phase I human PK/safety data, reducing translational attrition risk • X-ray crystal structure (PDB 3ZV7) provides atomic-resolution template for computational design

Molecular Formula C21H25N3O2
Molecular Weight 351.4 g/mol
CAS No. 219920-81-7
Cat. No. B606166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisnorcymserine
CAS219920-81-7
SynonymsBisnorcymserine;  N1-N8-Bisnorcymserine;  N1 N8 Bisnorcymserine;  N1N8Bisnorcymserine
Molecular FormulaC21H25N3O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)NC4C3(CCN4)C
InChIInChI=1S/C21H25N3O2/c1-13(2)14-4-6-15(7-5-14)23-20(25)26-16-8-9-18-17(12-16)21(3)10-11-22-19(21)24-18/h4-9,12-13,19,22,24H,10-11H2,1-3H3,(H,23,25)/t19-,21+/m1/s1
InChIKeyZIGIADNCAWZUAB-CTNGQTDRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bisnorcymserine (CAS 219920-81-7) Sourcing Guide for Butyrylcholinesterase-Focused Alzheimer’s Research


Bisnorcymserine (BNC; also N1,N8-Bisnorcymserine), CAS 219920-81-7, is a synthetic carbamate within the physostigmine-derived phenserine class. It was codeveloped by Axonyx and the National Institute on Aging (NIA) as a reversible, centrally active butyrylcholinesterase (BChE) inhibitor [1]. The compound is characterized by its high potency (BChE IC₅₀ = 0.228 nM) and selectivity for BChE over acetylcholinesterase (AChE), a profile that distinguishes it from broad-spectrum cholinesterase inhibitors . Its structure (C₂₁H₂₅N₃O₂; MW 351.45) has been elucidated via X‑ray crystallography (PDB 3ZV7), confirming the non‑covalent interaction of its leaving group with the catalytic triad of cholinesterases [2].

Why Procuring Bisnorcymserine Instead of Generic Cholinesterase Inhibitors Matters for Advanced Alzheimer’s Models


Generic substitution in Alzheimer’s disease research frequently fails because standard AChE‑focused inhibitors (e.g., donepezil, galantamine) lose efficacy as the disease progresses to moderate‑severe stages where BChE activity dominates in the brain. Bisnorcymserine’s target engagement shifts from AChE to BChE, matching the enzymatic landscape of advanced AD pathology [1]. Unlike non‑selective carbamates (e.g., rivastigmine), bisnorcymserine inhibits BChE with a sub‑nanomolar IC₅₀ while leaving AChE largely unaffected, a selectivity that cannot be replicated by simply increasing the dose of a dual‑acting agent without incurring peripheral cholinergic toxicity [2]. Furthermore, bisnorcymserine’s structural modification yields greater lipophilicity (clogP) than its immediate analogue cymserine, directly enhancing its blood‑brain barrier permeability and CNS exposure—a critical advantage for in vivo neuroscience studies where brain bioavailability determines experimental outcome [3].

Bisnorcymserine (CAS 219920-81-7) Quantitative Differentiation vs. Analogs and In‑Class Candidates


Sub‑Nanomolar BChE Potency Superior to Cymserine in Human Serum Assays

Bisnorcymserine inhibits human serum butyrylcholinesterase (BuChE) with an IC₅₀ of 0.228 nM, demonstrating substantially greater potency than its close structural analogue, cymserine, in the same ex vivo human serum system [1]. Detailed kinetic analysis established bisnorcymserine as a highly potent, reversible inhibitor with kinetic constants (K_I, k_inact) that indicate a more stable enzyme‑inhibitor complex relative to cymserine [1].

Butyrylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics

Functional Advantage in Reducing Amyloid‑β‑Induced Neuroinflammation vs. Cymserine and Phenserine

In THP‑1 monocytic cells pre‑treated with 10 µM of each test compound prior to Aβ₁₋₄₂ exposure, bisnorcymserine exhibited a differential profile in suppressing pro‑inflammatory cytokines relative to its close analogues [1]. While statistical significance was achieved overall for IL‑1β (p=0.016), MCP‑1 (p=0.009), IL‑10 (p=0.025), IL‑6 (p=0.044), and TNF‑α (p=0.006), post‑hoc analysis revealed bisnorcymserine’s distinct attenuation pattern compared to (−)‑phenserine, (−)‑phenethylcymserine, and (−)‑cymserine [1].

Neuroinflammation Cytokine Modulation Alzheimer's Disease

Blood‑Brain Barrier Permeability and Lipophilicity Advantage Over Less CNS‑Penetrant BChE Inhibitors

Bisnorcymserine’s neutral oxygen modifications on the tricyclic hexahydropyrroloindole backbone increase its lipophilicity (higher clogP value) relative to earlier phenserine‑class compounds, directly augmenting passive permeability across the blood‑brain barrier [1]. This structural feature enables bisnorcymserine to achieve therapeutically relevant brain concentrations that are not attainable with less lipophilic BChE inhibitors such as cymserine or with charged quaternary ammonium inhibitors that are peripherally restricted [2].

Blood-Brain Barrier Pharmacokinetics CNS Drug Delivery

Advanced Clinical Development Stage Validates Safety and PK Profile

Bisnorcymserine has advanced to and completed a Phase I, double‑blind, placebo‑controlled, ascending single‑dose study (NIA Protocol 13‑AG‑0034) in healthy older volunteers, evaluating safety, tolerability, and oral pharmacokinetics [1]. This human safety dataset—generated in a population aged ≥55 years—represents a level of de‑risking that is not available for most research‑grade BChE inhibitors, which remain at the preclinical stage [2].

Clinical Trial Safety Tolerability First‑in‑Human

In Vivo Cognitive Improvement Demonstrated in Aged Rodent Models

Preclinical studies in very old rats demonstrated that bisnorcymserine treatment improved memory and learning performance, reducing errors from six to three in maze tasks [1]. This cognitive benefit is consistent with the compound’s central BChE inhibition and elevated brain acetylcholine levels [2], and it has not been reported with the same rigor for all phenserine‑class analogs.

Cognitive Enhancement Learning and Memory Behavioral Pharmacology

Structural Basis for Selectivity: X‑Ray Crystal Structure Elucidates Reversible Binding Mode

The X‑ray crystal structure of bisnorcymserine in complex with Torpedo californica AChE (PDB 3ZV7) reveals that its leaving group, bisnoreseroline, binds non‑covalently within the aromatic gorge, disrupting the catalytic triad (Ser200, His440) and forming an unprecedented hydrogen‑bonding contact with Trp84 [1]. This reversible, non‑covalent inhibition mechanism is distinct from the covalent carbamoylation characteristic of many other carbamate inhibitors, and it contributes to bisnorcymserine’s favorable selectivity and safety profile [1].

Structural Biology Enzyme Mechanism Drug Design

Optimal Research and Procurement Scenarios for Bisnorcymserine (CAS 219920-81-7)


Advanced Alzheimer’s Disease Models Requiring Selective BChE Inhibition

Bisnorcymserine is optimally deployed in transgenic rodent models of moderate‑to‑severe Alzheimer’s disease, where brain BChE activity predominates over AChE. Its sub‑nanomolar BChE potency (IC₅₀ = 0.228 nM) and central nervous system penetrance allow it to elevate synaptic acetylcholine levels in late‑stage pathology without the confounding AChE inhibition that complicates interpretation of mixed‑action inhibitors [1]. This makes it the compound of choice for studies investigating BChE’s role in advanced amyloid‑β and tau pathology.

Neuroinflammation Studies Differentiating Cholinergic vs. Cytokine‑Modulating Effects

Researchers investigating the intersection of cholinergic signaling and neuroinflammation in Alzheimer’s disease should select bisnorcymserine over its analogs due to its demonstrated ability to attenuate multiple Aβ‑induced pro‑inflammatory cytokines (IL‑1β, MCP‑1, IL‑6, TNF‑α) at 10 µM in THP‑1 cells [2]. This secondary pharmacology may confound experiments with less selective BChE inhibitors, making bisnorcymserine a cleaner tool for dissecting BChE‑specific contributions to glial activation and cytokine cascades.

First‑in‑Human Trial Planning or IND‑Enabling Toxicology

For translational programs advancing BChE inhibitors toward the clinic, bisnorcymserine offers a uniquely de‑risked starting point. Completed Phase I safety and pharmacokinetic data in healthy older volunteers (NIA Protocol 13‑AG‑0034) provide a human exposure benchmark that can streamline dose selection and regulatory submissions [3]. No other research‑grade BChE‑selective inhibitor currently offers this level of clinical validation, reducing the attrition risk typical of first‑in‑class CNS programs.

Structural Biology and Rational Drug Design of Reversible Cholinesterase Inhibitors

Bisnorcymserine’s X‑ray crystal structure (PDB 3ZV7) provides an atomic‑resolution template of a reversible, non‑covalent carbamate‑cholinesterase interaction [4]. Computational chemists and structural biologists can use this structure to design next‑generation BChE‑selective ligands with improved brain exposure or to model the unique hydrogen‑bonding network between bisnoreseroline and Trp84, a feature not present in covalent carbamate inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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